molecular formula C6H8O3 B14346293 4-Ethenyl-4-methyl-1,3-dioxolan-2-one CAS No. 96548-13-9

4-Ethenyl-4-methyl-1,3-dioxolan-2-one

Cat. No.: B14346293
CAS No.: 96548-13-9
M. Wt: 128.13 g/mol
InChI Key: CHEDCMPRPAISMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethenyl-4-methyl-1,3-dioxolan-2-one is an organic compound with the molecular formula C6H8O3 It is a cyclic carbonate with a vinyl group and a methyl group attached to the dioxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethenyl-4-methyl-1,3-dioxolan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1,3-dioxolan-2-one with a vinylating agent under suitable conditions. For example, the reaction with vinyl acetate in the presence of a base can yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-4-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing functional groups.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The vinyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for epoxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the vinyl group.

    Substitution: Nucleophiles like amines or thiols can react with the vinyl group under basic conditions.

Major Products Formed

    Epoxides: Formed through oxidation of the vinyl group.

    Saturated Derivatives: Formed through reduction of the vinyl group.

    Substituted Products: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-Ethenyl-4-methyl-1,3-dioxolan-2-one has several scientific research applications:

    Chemistry: Used as a monomer in polymerization reactions to create novel polymers with unique properties.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 4-ethenyl-4-methyl-1,3-dioxolan-2-one involves its ability to undergo various chemical transformations. The vinyl group can participate in polymerization reactions, forming long chains or networks. The dioxolan ring can also interact with other molecules, forming stable complexes. These interactions are mediated by the compound’s functional groups and the conditions under which the reactions occur.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,3-dioxolan-2-one: Similar structure but lacks the vinyl group.

    4-Ethyl-1,3-dioxolan-2-one: Similar structure with an ethyl group instead of a vinyl group.

    1,3-Dioxolan-2-one: The parent compound without any substituents.

Uniqueness

4-Ethenyl-4-methyl-1,3-dioxolan-2-one is unique due to the presence of both a vinyl group and a methyl group on the dioxolan ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in polymer chemistry and materials science.

Properties

CAS No.

96548-13-9

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

4-ethenyl-4-methyl-1,3-dioxolan-2-one

InChI

InChI=1S/C6H8O3/c1-3-6(2)4-8-5(7)9-6/h3H,1,4H2,2H3

InChI Key

CHEDCMPRPAISMY-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)O1)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.